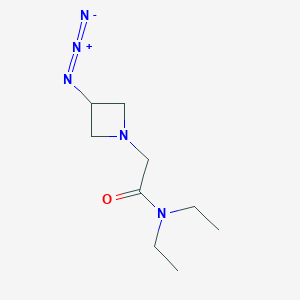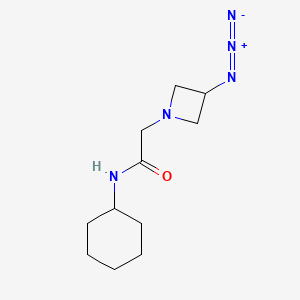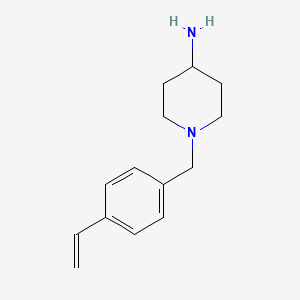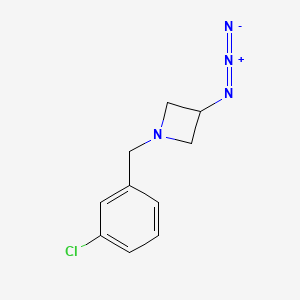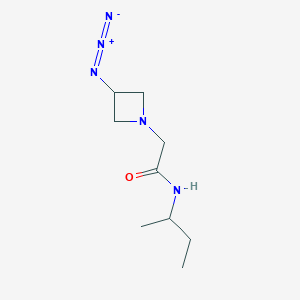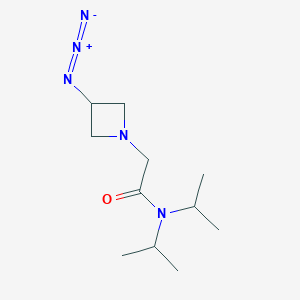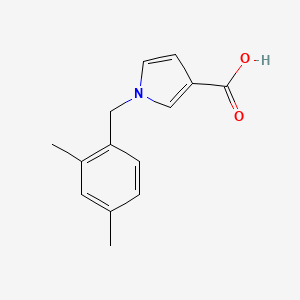
1-(2,4-dimethylbenzyl)-1H-pyrrole-3-carboxylic acid
Vue d'ensemble
Description
1-(2,4-Dimethylbenzyl)-1H-pyrrole-3-carboxylic acid (DMBPCA) is an organic compound that belongs to the class of heterocyclic compounds. It is a colorless solid with a molecular weight of 206.28 g/mol and a melting point of 97-98°C. DMBPCA has been used in a variety of scientific research applications, such as in the synthesis of pharmaceuticals, as a catalyst in organic synthesis, and as a reagent in biochemical and physiological studies. In
Applications De Recherche Scientifique
Molecular Recognition and Hydrogen Bonding : A study by Wash et al. (1997) explored molecular recognition involving a pyrrole derivative. They found that a pyrrole compound with a carboxylic acid group forms an intermolecular hydrogen-bonded dimer, demonstrating the potential of pyrrole derivatives in molecular recognition.
Antimicrobial Properties : Hublikar et al. (2019) synthesized a series of pyrrole carboxylate derivatives and evaluated their antimicrobial activities. Their findings suggest that these compounds exhibit significant antibacterial and antifungal properties.
Chemical Synthesis and Reactivity : Research by Bae & Cho (2014) demonstrates the synthesis of pyrrole derivatives using palladium-catalyzed carbonylative cyclization. This highlights the synthetic versatility of pyrrole compounds in organic chemistry.
Pharmacological Potential : A study by Bijev et al. (2003) focused on synthesizing pyrrolylcarboxamides with potential pharmacological applications. Their research indicates these compounds could be relevant in developing new therapeutic agents.
Material Science and Sensor Applications : In the field of materials science, Maeda et al. (1995) synthesized carboxylic acid-functionalized polypyrrole-silica microparticles. These particles have potential biomedical applications, such as in immunodiagnostic assays.
Agricultural Research : Mikhedkina et al. (2019) studied derivatives of pyrrole as growth-promotion factors in seeds of grain crops, indicating potential agricultural applications of these compounds (Mikhedkina et al., 2019).
Humidity Sensing Technology : Su & Syu (2017) researched the humidity-sensing properties of a pyrrole derivative, demonstrating its potential use in humidity sensors (Su & Syu, 2017).
Propriétés
IUPAC Name |
1-[(2,4-dimethylphenyl)methyl]pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-10-3-4-12(11(2)7-10)8-15-6-5-13(9-15)14(16)17/h3-7,9H,8H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWRUEZQPMBRFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2C=CC(=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dimethylbenzyl)-1H-pyrrole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





